molecular formula C17H20N2S B1679182 Promazine CAS No. 58-40-2

Promazine

Cat. No.: B1679182
CAS No.: 58-40-2
M. Wt: 284.4 g/mol
InChI Key: ZGUGWUXLJSTTMA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Promazine, a phenothiazine antipsychotic, primarily targets a variety of receptors in the brain . Its primary targets include dopamine receptors (types 1, 2, and 4) , serotonin (5-HT) receptor types 2A and 2C , muscarinic receptors 1 through 5 , alpha(1)-receptors , and histamine H1-receptors . These receptors play crucial roles in transmitting signals between brain cells .

Mode of Action

This compound acts as an antagonist at its target receptors . This means it binds to these receptors and inhibits their activity. In particular, it blocks dopamine receptors, which are involved in transmitting signals between brain cells . When there is an excess amount of dopamine in the brain, it can cause over-stimulation of dopamine receptors . By blocking these receptors, this compound helps to regulate this signal transmission .

Biochemical Pathways

It is known that the drug’s antagonistic action on dopamine and serotonin receptors can affect various neural pathways and alter neurotransmission

Pharmacokinetics

It is known that this compound is a small molecule , which suggests it may be well-absorbed and distributed throughout the body. The metabolism of this compound is likely hepatic, as with other phenothiazines . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the regulation of neurotransmission in the brain. By blocking various receptors, this compound can help to regulate the transmission of signals between brain cells . This can help to manage conditions such as schizophrenia and psychomotor agitation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, in veterinary medicine, this compound is used as a tranquilizer and its efficacy can be influenced by the animal’s health status and other concurrent medications . .

Properties

IUPAC Name

N,N-dimethyl-3-phenothiazin-10-ylpropan-1-amine
Source PubChem
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InChI

InChI=1S/C17H20N2S/c1-18(2)12-7-13-19-14-8-3-5-10-16(14)20-17-11-6-4-9-15(17)19/h3-6,8-11H,7,12-13H2,1-2H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

ZGUGWUXLJSTTMA-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023517
Record name Promazine
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Molecular Weight

284.4 g/mol
Source PubChem
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Physical Description

Solid
Record name Promazine
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Boiling Point

203-210 °C at 3.00E-01 mm Hg, 203-210 °C @ 0.3 mm Hg
Record name Promazine
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Solubility

Sol in methanol, ethanol, chloroform /Hydrochloride/, Practically insol in ether, benzene /Hydrochloride/, In water, 14.2 mg/l @ 24 °C, 2.07e-02 g/L
Record name Promazine
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Mechanism of Action

Promazine is an antagonist at types 1, 2, and 4 dopamine receptors, 5-HT receptor types 2A and 2C, muscarinic receptors 1 through 5, alpha(1)-receptors, and histamine H1-receptors. Promazine's antipsychotic effect is due to antagonism at dopamine and serotonin type 2 receptors, with greater activity at serotonin 5-HT2 receptors than at dopamine type-2 receptors. This may explain the lack of extrapyramidal effects. Promazine does not appear to block dopamine within the tubero-infundibular tract, explaining the lower incidence of hyperprolactinemia than with typical antipsychotic agents or risperidone. Antagonism at muscarinic receptors, H1-receptors, and alpha(1)-receptors also occurs with promazine., THERE IS AN ADENYLATE CYCLASE IN LIMBIC SYSTEM, AS WELL AS IN CAUDATE NUCLEUS, THAT IS SPECIFICALLY ACTIVATED BY DOPAMINE. ...ACTIVATION OF...ENZYME IS... BLOCKED BY...PHENOTHIAZINES. ...THERAPEUTIC EFFICACY & SIDE EFFECTS MAY RELATE TO INHIBITION OF DOPAMINE ACTIVATION OF ADENYLATE CYCLASE. /PHENOTHIAZINES/, ...PHENOTHIAZINES, BLOCK DOPAMINE RECEPTORS & INCR TURNOVER RATE OF DOPAMINE IN CORPUS STRIATUM. INCR TURNOVER RATE IS BELIEVED TO BE RESULT OF NEURONAL FEEDBACK MECHANISM. ...FIRING OF.../IDENTIFIED DOPAMINERGIC NEURONS IN SUBSTANTIA NIGRA & VENTRAL TEGMENTAL AREAS/ IS INCR BY ANTIPSYCHOTIC PHENOTHIAZINES. /PHENOTHIAZINES/
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Color/Form

Oily liq

CAS No.

58-40-2
Record name Promazine
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Record name Promazine
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Melting Point

< 25 °C
Record name Promazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Promazine?

A1: While the precise mechanism of action remains an area of ongoing research, this compound is understood to primarily act as a dopamine antagonist. It binds to dopamine receptors, particularly D2 receptors, in the brain, thereby blocking the action of dopamine. [] This dopamine antagonism is thought to contribute to its antipsychotic effects. []

Q2: Does this compound affect other neurotransmitter systems?

A2: Yes, in addition to its effects on dopamine receptors, this compound also interacts with adrenergic receptors, demonstrating a strong antiadrenergic action. [] This interaction contributes to some of its side effects, including potential for faintness and palpitation. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound's molecular formula is C17H20N2S, and its molecular weight is 284.42 g/mol.

Q4: What are the key structural differences between this compound and Chlorthis compound?

A4: this compound and Chlorthis compound share the same basic phenothiazine structure. The key difference lies in the absence of a chlorine atom at the 2-position of the phenothiazine ring in this compound. This subtle structural variation contributes to the differences observed in their pharmacological profiles. [, , ]

Q5: Is there spectroscopic data available for this compound and its metabolites?

A5: Yes, various spectroscopic techniques, including mass spectrometry and UV spectroscopy, have been employed to characterize this compound and its metabolites. For example, mass spectral analysis has been used to identify the dimeric product and 2-chlorophenothiazine sulfoxide formed during the photodecomposition of Chlorthis compound. [] Additionally, UV spectroscopy has been utilized to differentiate between this compound, Chlorthis compound, and their respective sulfoxide metabolites based on their unique absorption spectra. []

Q6: How is this compound metabolized in the body?

A6: this compound undergoes extensive metabolism in the liver, primarily via hydroxylation followed by conjugation with glucuronic acid and, to a lesser extent, with sulfuric acid. [] These metabolic processes lead to the formation of numerous metabolites, with over 30 different metabolites identified in horse urine. []

Q7: Does the presence of liver disease affect this compound pharmacokinetics?

A7: Yes, studies in patients with hepatic cirrhosis have shown significant alterations in this compound pharmacokinetics. [] These alterations include reduced total plasma clearance, reduced free drug clearance, reduced metabolic clearance, and increased elimination half-life. [] These findings highlight the importance of careful dosage adjustments in patients with liver cirrhosis.

Q8: How does the route of administration affect this compound's pharmacokinetic profile?

A8: The route of administration significantly influences the pharmacokinetics of this compound. While intravenous administration results in rapid absorption and distribution, oral and sublingual administration lead to slower absorption and prolonged elimination half-lives. [] Furthermore, the proportion of different metabolites excreted in the urine may vary depending on the route of administration. []

Q9: What in vitro models have been used to study this compound's effects?

A9: this compound's effects have been investigated using various in vitro models, including isolated rat atria. [] In these models, this compound has been shown to influence both contractile force and rate, as well as modulate the response to noradrenaline. [] Such studies provide insights into the direct effects of this compound on cardiac tissue.

Q10: What animal models have been used to study this compound?

A10: this compound's effects have been extensively studied in various animal models, including rats, mice, horses, and pigeons. [, , , ] These models have been instrumental in understanding the drug's behavioral effects, metabolic pathways, and potential toxicity. For example, studies in horses have revealed the extensive metabolism of this compound, while studies in pigeons have provided insights into its effects on operant conditioning paradigms. [, ]

Q11: What are some of the known side effects of this compound?

A11: this compound, like other phenothiazine derivatives, can induce a range of side effects. Some of the commonly reported side effects include drowsiness, dizziness, postural hypotension, and Parkinsonian symptoms. [] In rare instances, more serious adverse effects such as agranulocytosis and seizures have been reported. [, ]

Q12: What analytical techniques are commonly employed to measure this compound levels?

A12: Various analytical methods have been developed for the detection and quantification of this compound in biological samples. Gas chromatography (GC) coupled with nitrogen-phosphorus detection (NPD) is a highly sensitive and selective method that allows for the simultaneous determination of this compound and its metabolites in human blood and plasma. [] High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) offers another powerful approach for analyzing this compound and its metabolites in various matrices. []

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